molecular formula C19H20O3S B1272785 2,6-Bis(4-methoxyphenyl)thian-4-one CAS No. 2573-84-4

2,6-Bis(4-methoxyphenyl)thian-4-one

Cat. No. B1272785
CAS RN: 2573-84-4
M. Wt: 328.4 g/mol
InChI Key: ICRGSDQNZOTTTN-UHFFFAOYSA-N
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Description

“2,6-Bis(4-methoxyphenyl)thian-4-one” is a chemical compound that has been studied for its potential applications in phototransistors . It’s also known as “2,6-bis(4-methoxyphenyl)anthracene” or “BOPAnt” in some literature .


Synthesis Analysis

The synthesis of “2,6-Bis(4-methoxyphenyl)thian-4-one” involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish a key scaffold . To enhance the biological properties of the piperidin-4-one core, the key scaffold is conjugated with substituted benzoyl chlorides in the presence of anhydrous K2CO3 as base .

Scientific Research Applications

Oxidizing Agent

Bis(p-methoxyphenyl) telluroxide, a related compound, has been identified as a mild and highly selective oxidizing agent. It is particularly effective for converting thiocarbonyl groups into their oxo analogues and thiols into disulfides, showing selectivity that leaves many other easily oxidized functions unaffected (Barton, Ley, & Meerholz, 1979).

Redox Systems

The introduction of 2,6-dimesityl-4-[bis(4-methoxyphenyl)amino]phenyl groups as sterically protecting groups that carry reversible redox sites has led to the development of novel redox systems combining diphosphene and triarylamine units. This approach enhances the redox properties and offers potential applications in electronic materials (Tsuji, Sasaki, & Yoshifuji, 1999).

Synthesis of Heterocycles

1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as an effective three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. These heterocycles, which include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines, possess masked (or unmasked) aldehyde functionality, providing valuable intermediates for further chemical transformations (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Hole-Transporting Materials

New electron-rich molecules based on thiophene cores with arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene (H111) and 4,4',5,5'-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-2,2'-bithiophene (H112), have been reported. When used as hole-transporting materials (HTMs) in perovskite-based solar cell devices, they achieved power conversion efficiencies up to 15.4%, highlighting their potential as cost-effective alternatives to conventional HTMs (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Antioxidant and Antimicrobial Potential

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. Certain compounds among these esters have shown promising antioxidant and antimicrobial efficacy, indicating their potential for pharmacological applications (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

properties

IUPAC Name

2,6-bis(4-methoxyphenyl)thian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRGSDQNZOTTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387228
Record name 2,6-Bis(4-methoxyphenyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-methoxyphenyl)thian-4-one

CAS RN

2573-84-4
Record name 2,6-Bis(4-methoxyphenyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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